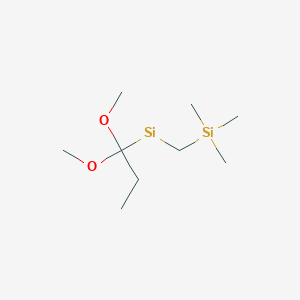![molecular formula C19H13ClN2S2 B14273335 4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline CAS No. 135081-27-5](/img/structure/B14273335.png)
4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a unique structure with chloro and methylsulfanyl groups, which may contribute to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline can be achieved through various synthetic routes. One common method involves the use of quinoline derivatives as starting materials. The synthesis typically includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Chloro Group: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through nucleophilic substitution reactions using methylthiol or related reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoline ring or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, alkoxides, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in biological processes, leading to the disruption of cellular functions.
DNA Intercalation: The quinoline core may intercalate into DNA, interfering with DNA replication and transcription.
Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and cell death.
相似化合物的比较
Similar Compounds
4-Chloroquinoline: A simpler quinoline derivative with a chloro group.
3-Methylsulfanylquinoline: A quinoline derivative with a methylsulfanyl group.
4-Hydroxyquinoline: A quinoline derivative with a hydroxy group.
Uniqueness
4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline is unique due to the presence of both chloro and methylsulfanyl groups, which may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. The combination of these functional groups may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
属性
CAS 编号 |
135081-27-5 |
|---|---|
分子式 |
C19H13ClN2S2 |
分子量 |
368.9 g/mol |
IUPAC 名称 |
4-chloro-3-(3-methylsulfanylquinolin-4-yl)sulfanylquinoline |
InChI |
InChI=1S/C19H13ClN2S2/c1-23-17-11-22-15-9-5-3-7-13(15)19(17)24-16-10-21-14-8-4-2-6-12(14)18(16)20/h2-11H,1H3 |
InChI 键 |
YZGZVOQFHIQDMR-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C2=CC=CC=C2N=C1)SC3=C(C4=CC=CC=C4N=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


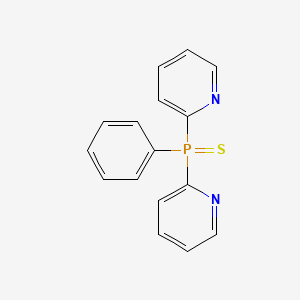
![(2R)-6-(2,6-dimethylpyridin-4-yl)-7-fluoro-2-methyl-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B14273258.png)
![Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]-](/img/structure/B14273266.png)
![2-Ethyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butane-1,3-dione](/img/structure/B14273270.png)
![N~3~-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide](/img/structure/B14273271.png)
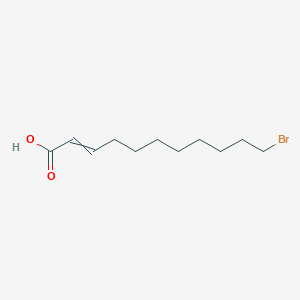
![1,1',3,3'-Tetraiodo-4H,4'H,6H,6'H-5,5'-spirobi[silolo[3,4-c]thiophene]](/img/structure/B14273298.png)
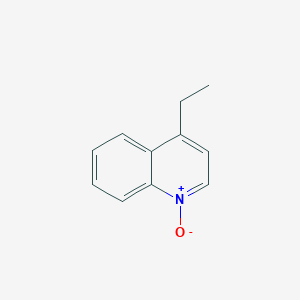
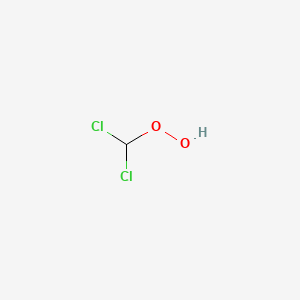



![Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy-](/img/structure/B14273356.png)
